molecular formula C21H23N3O2S B1677730 Photoregulin1 CAS No. 1003736-23-9

Photoregulin1

Cat. No.: B1677730
CAS No.: 1003736-23-9
M. Wt: 381.5 g/mol
InChI Key: HGXMLGSUGNEINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Photoregulin1 is a small molecule modulator of the nuclear hormone receptor Nr2e3. It has been identified as a potential therapeutic agent for treating retinal degenerative diseases such as retinitis pigmentosa. This compound regulates the expression of photoreceptor-specific genes, thereby influencing the fate of rod and cone photoreceptors .

Chemical Reactions Analysis

Photoregulin1 primarily functions by modulating gene expression rather than undergoing typical chemical reactions such as oxidation, reduction, or substitution. Its activity is centered around its interaction with the Nr2e3 receptor, leading to changes in gene expression patterns . Therefore, common reagents and conditions used in these reactions are not applicable in the traditional sense. The major products formed from its activity are changes in the expression levels of rod and cone photoreceptor genes.

Scientific Research Applications

Photoregulin1 has significant applications in scientific research, particularly in the field of ophthalmology. It has been shown to slow the progression of photoreceptor degeneration in mouse models of retinitis pigmentosa . By inhibiting rod gene expression and promoting cone gene expression, this compound helps preserve photoreceptor function and structure. This makes it a valuable tool for studying retinal diseases and exploring potential therapeutic strategies .

Mechanism of Action

Photoregulin1 exerts its effects by modulating the activity of the Nr2e3 receptor. Nr2e3 is a transcription factor that regulates the expression of genes specific to rod photoreceptors. By inhibiting Nr2e3, this compound decreases rod gene expression and increases cone gene expression . This reprogramming of photoreceptor cell fate helps slow the degeneration of photoreceptors in retinal diseases such as retinitis pigmentosa .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-12-9-13(2)11-14(10-12)22-18(25)8-7-17-23-20(26)19-15-5-3-4-6-16(15)27-21(19)24-17/h9-11H,3-8H2,1-2H3,(H,22,25)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXMLGSUGNEINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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